REACTION_CXSMILES
|
[CH:1]([C:4]1[CH:9]=[CH:8][N:7]=[CH:6][CH:5]=1)([CH3:3])[CH3:2].Cl.[NH:11]1[CH2:16][CH2:15][CH2:14][CH2:13][CH2:12]1.[CH2:17]=O>C(O)C>[N:11]1([CH2:2][C:1]([C:4]2[CH:9]=[CH:8][N:7]=[CH:6][CH:5]=2)([CH3:17])[CH3:3])[CH2:16][CH2:15][CH2:14][CH2:13][CH2:12]1 |f:1.2|
|
Name
|
|
Quantity
|
70 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)C1=CC=NC=C1
|
Name
|
|
Quantity
|
250 g
|
Type
|
reactant
|
Smiles
|
Cl.N1CCCCC1
|
Name
|
|
Quantity
|
85 g
|
Type
|
reactant
|
Smiles
|
C=O
|
Name
|
|
Quantity
|
600 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 48 hours
|
Duration
|
48 h
|
Type
|
CONCENTRATION
|
Details
|
The reaction mixture is then concentrated under reduced pressure
|
Type
|
EXTRACTION
|
Details
|
extracted with thrice 250 ml of ethyl acetate
|
Type
|
WASH
|
Details
|
The combined organic phases are washed with a solution of sodium chloride
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
DISTILLATION
|
Details
|
The crude product is distilled under a vacuum of 1 mm Hg
|
Type
|
CUSTOM
|
Details
|
the fraction collected between 80 and 125° C.
|
Type
|
CUSTOM
|
Details
|
is purified by silica gel chromatography
|
Type
|
WASH
|
Details
|
in eluting with the aid of a toluene/isopropanol mixture (9/1; v/v)
|
Name
|
|
Type
|
product
|
Smiles
|
N1(CCCCC1)CC(C)(C)C1=CC=NC=C1
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 17% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |